molecular formula C20H22N2OS2 B12020605 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618879-73-5

3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12020605
CAS No.: 618879-73-5
M. Wt: 370.5 g/mol
InChI Key: SPXPZYHFHPKQPN-UHFFFAOYSA-N
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Description

3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a benzothiophene derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzothiophene moiety.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine or benzothiophene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2-methylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

618879-73-5

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

3-ethyl-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N2OS2/c1-3-22-19(23)17-15-9-4-5-10-16(15)25-18(17)21-20(22)24-12-14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3

InChI Key

SPXPZYHFHPKQPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=CC(=C3)C)SC4=C2CCCC4

Origin of Product

United States

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